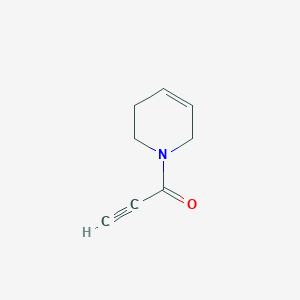
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H24O3. This compound is characterized by the presence of a hydroxy group and two dimethyl groups, making it a unique ester. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction between 5-Hydroxy-4,4-dimethylpentanol and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production. The final product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-dimethylpentyl 2,2-dimethylpropanoate.
Reduction: Formation of 5-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-4,4-dimethylpentyl acetate
- 5-Hydroxy-4,4-dimethylpentyl butanoate
- 5-Hydroxy-4,4-dimethylpentyl hexanoate
Uniqueness
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Propiedades
| 114273-70-0 | |
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(5-hydroxy-4,4-dimethylpentyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-11(2,3)10(14)15-8-6-7-12(4,5)9-13/h13H,6-9H2,1-5H3 |
Clave InChI |
UILJQUIMPMSLDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
